(3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone
Overview
Description
(3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone is a complex organic compound characterized by the presence of dichlorophenyl and nitropiperidinyl groups attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common route includes the nitration of a piperidine derivative followed by a Friedel-Crafts acylation reaction to introduce the methanone group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include amine derivatives, oxidized methanone compounds, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential as anti-inflammatory and anti-cancer agents. The presence of the nitro and dichlorophenyl groups is believed to contribute to its biological activity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorophenyl)-(2-nitro-2-piperidin-1-ylphenyl)methanone
- (3,4-Dichlorophenyl)-(4-nitro-2-piperidin-1-ylphenyl)methanone
- (3,4-Dichlorophenyl)-(5-nitro-3-piperidin-1-ylphenyl)methanone
Uniqueness
(3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone is unique due to the specific positioning of the nitro and dichlorophenyl groups, which influence its reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c19-15-6-4-12(10-16(15)20)18(23)14-11-13(22(24)25)5-7-17(14)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEQDOSDDNZWKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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